molecular formula C6H12KO9P B13825986 potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate

potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B13825986
M. Wt: 298.23 g/mol
InChI Key: CGWOZGLLXDIMLQ-WYVTXLGVSA-M
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Description

Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate is a chemical compound known for its significant role in various biochemical processes. It is a sugar phosphate, specifically a derivative of fructose-6-phosphate, and is involved in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of fructose derivatives. One common method includes the reaction of fructose-6-phosphate with potassium phosphate under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes where microorganisms are used to convert glucose into fructose-6-phosphate, which is then phosphorylated to produce the desired compound. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the sugar moiety .

Major Products

The major products formed from these reactions include sugar acids, sugar alcohols, and various substituted sugar derivatives .

Scientific Research Applications

Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and converted into other metabolites. The molecular targets include various enzymes involved in these pathways, such as phosphofructokinase and aldolase .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H12KO9P

Molecular Weight

298.23 g/mol

IUPAC Name

potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1

InChI Key

CGWOZGLLXDIMLQ-WYVTXLGVSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+]

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+]

Origin of Product

United States

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